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Foundational

1H NMR and 13C NMR chemical shifts for 5-(2-Thiazolyl)-cyclohexane-1,3-dione

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-(2-Thiazolyl)-cyclohexane-1,3-dione Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-(2-Thiazolyl)-cyclohexane-1,3-dione

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous structural elucidation of novel molecular entities. This guide provides a comprehensive, in-depth analysis of the theoretical ¹H and ¹³C NMR spectra for 5-(2-Thiazolyl)-cyclohexane-1,3-dione. As a molecule combining the biologically significant thiazole heterocycle with a versatile cyclohexane-1,3-dione scaffold, its precise characterization is paramount for applications in medicinal chemistry and materials science. Due to the absence of published experimental spectra for this specific compound, this whitepaper leverages established NMR principles and spectral data from structurally analogous compounds to predict chemical shifts, multiplicities, and coupling constants. Furthermore, it outlines a robust, self-validating experimental workflow for the empirical acquisition and assignment of its NMR spectra, providing researchers and drug development professionals with a foundational guide for its synthesis and characterization.

Molecular Structure and Tautomerism

5-(2-Thiazolyl)-cyclohexane-1,3-dione is comprised of a cyclohexane-1,3-dione ring system substituted at the 5-position with a thiazole ring via its C-2 position. A critical feature of the cyclohexane-1,3-dione moiety is its existence in a tautomeric equilibrium between the diketo form and a more stable mono-enol form.[1][2] This equilibrium is highly dependent on the solvent, with polar, protic solvents often favoring the enol form.[3] The predicted NMR data in this guide will primarily focus on the favored enol tautomer, while also considering the spectral features of the diketo form.

Caption: Molecular structure and atom numbering of the enol tautomer.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is predicted by analyzing the distinct chemical environments of the protons on the thiazole and cyclohexane rings. The analysis accounts for inductive effects from heteroatoms, magnetic anisotropy, and spin-spin coupling with neighboring protons.

Thiazole Ring Protons

The thiazole ring presents a simple two-proton system in the aromatic region of the spectrum.

  • H-4' and H-5' : These protons are adjacent to sulfur and nitrogen atoms, which deshield them, causing their signals to appear at high chemical shifts. Based on similar thiazole derivatives, they are expected between 7.0 and 8.0 ppm.[4][5][6] They will appear as doublets due to mutual coupling, with a characteristic coupling constant (³JHH) of approximately 3-4 Hz.

Cyclohexane Ring and Enol Protons

The cyclohexane moiety, in its enol form, presents a more complex set of signals.

  • Enolic OH (1-OH) : The proton of the enolic hydroxyl group is typically broad and its chemical shift is highly variable (δ 5-12 ppm), depending on concentration and solvent. It will readily exchange with deuterium upon addition of D₂O.

  • Vinyl Proton (H-2) : This proton on the enol double bond is expected to appear as a singlet (or a narrowly split multiplet if long-range coupling is resolved) in the range of δ 5.0-6.0 ppm.

  • Methine Proton (H-5) : This proton is alpha to the thiazole ring and adjacent to two methylene groups. It will be a complex multiplet, predicted to be in the δ 3.0-3.5 ppm range.

  • Methylene Protons (H-4ax, H-4eq, H-6ax, H-6eq) : These four protons are diastereotopic and will give rise to complex, overlapping multiplets in the aliphatic region, typically between δ 2.0 and 3.0 ppm.[1] The axial and equatorial protons will have different chemical shifts and coupling constants.

Summary of Predicted ¹H NMR Chemical Shifts
Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationNotes
1-OH5.0 - 12.0broad s1HExchangeable with D₂O, position is solvent-dependent.
H-5' (Thiazole)7.5 - 8.0d1HJ ≈ 3-4 Hz.
H-4' (Thiazole)7.0 - 7.5d1HJ ≈ 3-4 Hz.
H-2 (Vinyl)5.0 - 6.0s1HMay show long-range coupling.
H-53.0 - 3.5m1HComplex multiplet.
H-4, H-62.0 - 3.0m4HOverlapping multiplets from diastereotopic protons.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum, typically recorded with proton decoupling, will show a single peak for each unique carbon atom. The chemical shifts are predicted based on hybridization and the electronic environment.

Thiazole Ring Carbons
  • C-2' : This carbon is bonded to both nitrogen and sulfur and is part of the linkage to the cyclohexane ring. It is expected to be the most downfield of the thiazole carbons, likely in the δ 165-170 ppm range.[7][8]

  • C-4' and C-5' : These are standard sp² carbons in a heteroaromatic system, anticipated in the δ 115-145 ppm range.[6][7]

Cyclohexane Ring Carbons
  • Carbonyl Carbon (C-3) : The carbonyl carbon of the α,β-unsaturated ketone system is highly deshielded and will appear significantly downfield, predicted around δ 195-205 ppm.[9]

  • Enol Carbons (C-1, C-2) : C-1, bearing the hydroxyl group, is expected around δ 175-185 ppm. The vinyl carbon C-2 will be further upfield, likely in the δ 100-110 ppm range.[1]

  • Aliphatic Carbons (C-4, C-5, C-6) : These sp³ hybridized carbons will appear in the upfield region of the spectrum. C-5, substituted with the electron-withdrawing thiazole group, will be the most downfield of the three (δ 35-45 ppm). C-4 and C-6 are expected in the δ 25-35 ppm range.

Summary of Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted δ (ppm)Notes
C-3 (Carbonyl)195 - 205Most downfield signal in the cyclohexane ring.
C-1 (Enol)175 - 185C-OH carbon of the enol.
C-2' (Thiazole)165 - 170Carbon attached to N, S, and the cyclohexane ring.
C-4', C-5' (Thiazole)115 - 145Aromatic carbons of the thiazole ring.
C-2 (Enol)100 - 110Vinyl carbon of the enol.
C-535 - 45Methine carbon attached to the thiazole ring.
C-4, C-625 - 35Methylene carbons of the cyclohexane ring.

Experimental Protocol for Structural Verification

To empirically validate the predicted spectral data and unambiguously assign all signals, a multi-step NMR analysis is required. This protocol ensures trustworthiness through a self-validating system of correlated experiments.

Sample Preparation
  • Solvent Selection : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common starting point. For compounds with poor solubility, or to investigate tautomeric effects, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[3] The choice of solvent is critical as it can influence chemical shifts and the keto-enol equilibrium.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), unless the solvent peak is used for referencing.

  • Filtration : Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Data Acquisition

A high-field spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • ¹H NMR : Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio (S/N > 100:1) and a relaxation delay (d1) of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer acquisition time will be necessary to achieve adequate S/N.

  • DEPT-135 : Perform a Distortionless Enhancement by Polarization Transfer experiment. This will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, aiding in the assignment of the aliphatic region. Quaternary carbons (like C-1, C-3, and C-2') will be absent.

  • 2D COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are spin-coupled. It will be crucial for tracing the connectivity from H-5 to the H-4 and H-6 methylene protons and confirming the H-4'/H-5' coupling in the thiazole ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). It provides an unambiguous link between the proton and carbon assignments (e.g., mapping the H-5 signal to the C-5 signal).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range correlations (typically 2-3 bonds, ²JCH and ³JCH) between protons and carbons. It is the definitive experiment for assigning quaternary carbons and piecing together the molecular fragments. For example, correlations from the H-4/H-6 protons to the carbonyl C-3 would confirm its position.

G cluster_prep Sample Preparation cluster_analysis Data Analysis & Assignment prep Dissolve 5-10 mg in 0.6 mL Deuterated Solvent filter Filter into NMR Tube prep->filter h1 1. ¹H NMR filter->h1 c13 2. ¹³C NMR & DEPT-135 cosy 3. 2D COSY hsqc 4. 2D HSQC hmbc 5. 2D HMBC assign_h Assign ¹H spin systems (COSY) hmbc->assign_h assign_c Assign protonated carbons (HSQC) assign_h->assign_c assign_q Assign quaternary carbons & confirm fragments (HMBC) assign_c->assign_q structure Final Structure Confirmation assign_q->structure

Caption: Experimental and analytical workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of 5-(2-Thiazolyl)-cyclohexane-1,3-dione, grounded in the fundamental principles of NMR spectroscopy and data from analogous structures. The predicted chemical shifts and coupling patterns serve as a robust hypothesis for researchers working with this compound. By following the comprehensive experimental protocol outlined, scientists can efficiently acquire and interpret the empirical data, leading to an unambiguous confirmation of its molecular structure. This level of detailed characterization is a critical prerequisite for the advancement of this molecule in any research, discovery, or development pipeline.

References

  • Wiley-VCH. (n.d.). Supporting Information.
  • ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega.
  • Er, M., Şahin, A., & Tahtaci, H. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 189–198.
  • Shaikh, A. L. N., et al. (2023). Efficient synthetic routes to uncommon thiazole-tethered 1,2,4-oxadiazole derivatives. Arkivoc, 2023(viii), 202311912.
  • Royal Society of Chemistry. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives.
  • ACS Publications. (2006). 1H NMR, 13C NMR, and Computational DFT Studies of the Structure of 2-Acylcyclohexane-1,3-diones and Their Alkali Metal Salts in Solution. The Journal of Organic Chemistry.
  • Celli, A. M., et al. (1982). New cyclohexane- and cyclohexene-1,3-diones from tetraacetylethylene. Canadian Journal of Chemistry, 60, 1327.
  • ChemicalBook. (n.d.). 5-METHYLCYCLOHEXANE-1,3-DIONE(4341-24-6) 1H NMR spectrum.
  • SpectraBase. (n.d.). 1,3 Cyclohexanedione - Optional[13C NMR] - Chemical Shifts.
  • IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 5-(2-Thiazolyl)-cyclohexane-1,3-dione

Abstract This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of 5-(2-Thiazolyl)-cyclohexane-1,3-dione. The thiazole ring is a privileged scaffold in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of 5-(2-Thiazolyl)-cyclohexane-1,3-dione. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] Similarly, the cyclohexane-1,3-dione moiety serves as a versatile precursor for various bioactive heterocyclic compounds.[4] The convergence of these two pharmacophores in the title compound presents a compelling case for its detailed structural characterization. Understanding the precise three-dimensional arrangement of atoms is paramount for elucidating structure-activity relationships (SAR) and facilitating rational drug design. This document outlines the requisite experimental protocols, from chemical synthesis to high-resolution single-crystal X-ray diffraction (SC-XRD) and bulk sample analysis via powder X-ray diffraction (PXRD), offering researchers a self-validating roadmap for obtaining and interpreting the crystal structure of this and similar novel chemical entities.

Introduction: The Scientific Imperative

The thiazole nucleus is a cornerstone of medicinal chemistry, valued for its unique electronic properties and ability to engage in various biological interactions.[1][5] Its presence in drugs like the anticancer agent Dasatinib underscores its therapeutic significance.[1] The cyclohexane-1,3-dione core, a known precursor to various bioactive molecules, offers a flexible yet structurally defined anchor.[4][6] The title compound, 5-(2-Thiazolyl)-cyclohexane-1,3-dione, thus represents a molecule of significant interest for drug development professionals.

The determination of a molecule's crystal structure through X-ray diffraction is the gold standard for obtaining unambiguous information about its three-dimensional conformation, stereochemistry, and the intricate network of intermolecular interactions that govern its solid-state properties.[7][8] This knowledge is not merely academic; it provides critical insights that guide lead optimization, inform formulation development, and are often required for patent protection. This guide, therefore, serves as a detailed operational manual for researchers embarking on the structural characterization of this promising compound.

Proposed Synthesis and Purification

A plausible and efficient synthesis of 5-(2-Thiazolyl)-cyclohexane-1,3-dione can be envisioned through a Michael addition reaction, a reliable method for forming carbon-carbon bonds.

Synthetic Pathway

The proposed reaction involves the conjugate addition of cyclohexane-1,3-dione to 2-vinylthiazole. The enolate of cyclohexane-1,3-dione, generated in situ using a suitable base, acts as the nucleophile.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 Cyclohexane-1,3-dione P 5-(2-Thiazolyl)-cyclohexane-1,3-dione R1->P Michael Addition R2 2-Vinylthiazole R2->P Reagent Base (e.g., NaOEt) Solvent (e.g., Ethanol) G A Select & Mount Crystal B Mount on Diffractometer A->B C Data Collection (X-ray Source, Goniometer, Detector) B->C D Data Reduction (Integration, Scaling, Absorption Correction) C->D E Structure Solution (Direct Methods or Patterson) D->E F Structure Refinement (Least-Squares Fitting) E->F G Validation & Final Report (CIF File) F->G

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Foundational

Technical Whitepaper: 5-(2-Thiazolyl)-cyclohexane-1,3-dione Mass Metrics and Analytical Workflows

Executive Summary In modern drug discovery and complex heterocyclic synthesis, 5-(2-Thiazolyl)-cyclohexane-1,3-dione (Chemical Formula: C₉H₉NO₂S ) serves as a highly versatile bifunctional building block. Combining the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex heterocyclic synthesis, 5-(2-Thiazolyl)-cyclohexane-1,3-dione (Chemical Formula: C₉H₉NO₂S ) serves as a highly versatile bifunctional building block. Combining the pharmacophoric properties of a thiazole ring with the synthetic utility of an active methylene group, this compound is a critical precursor for synthesizing bioactive fused heterocycles. This whitepaper provides an in-depth technical analysis of its exact mass and molecular weight, detailing the physical causality behind these metrics, and outlines self-validating experimental workflows for High-Resolution Mass Spectrometry (HRMS) and multi-component synthesis.

Chemical Architecture & Pharmacological Significance

The structural architecture of 5-(2-Thiazolyl)-cyclohexane-1,3-dione dictates its chemical behavior. The molecule consists of a cyclohexane-1,3-dione core substituted at the 5-position with a 2-thiazolyl group.

  • The Cyclohexane-1,3-dione Core: This moiety undergoes rapid keto-enol tautomerism. The resulting enolate provides a highly nucleophilic α-carbon (at the C-2 position), making it an ideal substrate for Knoevenagel condensations and domino cyclization reactions[1].

  • The Thiazole Pharmacophore: Thiazole derivatives are ubiquitous in medicinal chemistry, exhibiting broad-spectrum biological activities including anti-diabetic, antimicrobial, and anticancer properties[2].

When deployed in multi-component reactions (MCRs), this compound enables the rapid assembly of complex, drug-like scaffolds such as thiazoloquinolines and thiazoloindoles[1][2].

Mass Metrics: Exact Mass vs. Molecular Weight

In analytical chemistry, distinguishing between exact mass and molecular weight is critical for experimental design.

  • Molecular Weight (195.241 g/mol ): Calculated using the abundance-weighted average atomic masses of the elements. This metric is strictly used for macroscopic laboratory operations, such as calculating stoichiometric equivalents and molarity for synthetic reactions.

  • Exact Mass (195.0354 Da): Calculated using the mass of the most abundant, stable isotope for each element (e.g., ¹²C = 12.000000 Da). This monoisotopic mass is the fundamental metric used in HRMS to determine elemental composition via mass defect analysis[3][4].

The table below summarizes the quantitative data for the C₉H₉NO₂S formula[5]:

ElementAtom CountMonoisotopic Mass (Da)Total Exact Mass (Da)Standard Atomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C) 912.000000108.00000012.011108.099
Hydrogen (H) 91.0078259.0704251.0089.072
Nitrogen (N) 114.00307414.00307414.00714.007
Oxygen (O) 215.99491531.98983015.99931.998
Sulfur (S) 131.97207131.97207132.06532.065
Total 22 195.035400 195.241

Note: The nominal mass of this compound is 195 Da. The mass defect (Exact Mass - Nominal Mass) is +0.0354 Da (+35.4 mDa), a distinct signature driven largely by the presence of sulfur and hydrogen[4].

High-Resolution Mass Spectrometry (HRMS) Protocol

To unequivocally confirm the identity of 5-(2-Thiazolyl)-cyclohexane-1,3-dione, HRMS is required. The following self-validating protocol ensures sub-2 ppm mass accuracy[6].

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final concentration of 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, driving the formation of the [M+H]⁺ pseudomolecular ion during electrospray ionization.

  • Instrument Calibration (Self-Validation): Infuse a standard calibration mix to tune the Orbitrap or Q-TOF mass analyzer. Simultaneously, introduce an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2771) via a dual-spray source. Causality: The lock mass provides real-time correction for instrumental drift, ensuring the system continuously self-validates its mass accuracy[6].

  • Data Acquisition: Operate the mass spectrometer in ESI(+) mode with a resolving power set to >60,000 FWHM. Causality: High resolving power is strictly required to separate the target ion from isobaric background matrix interferences and to accurately measure the ³⁴S isotopic peak[4].

  • Data Processing: Extract the exact mass chromatogram for the theoretical [M+H]⁺ ion at m/z 196.0427 (195.0354 Da + 1.0073 Da for the proton). Validate the structure by confirming that the experimental mass error is <2 ppm and the isotopic pattern matches the theoretical distribution for C₉H₉NO₂S.

HRMS_Workflow Sample 1. Sample Prep 1 µg/mL in MeOH/H2O Ionization 2. ESI(+) Ionization Protonation to [M+H]+ Sample->Ionization MassAnalyzer 3. Orbitrap MS Resolution > 60,000 Ionization->MassAnalyzer Detection 4. Exact Mass Detection m/z = 196.0427 MassAnalyzer->Detection Validation 5. Data Validation Mass Defect < 2 ppm Detection->Validation

HRMS analytical workflow for exact mass determination of C9H9NO2S.

Synthetic Utility: Domino Cyclization Workflows

5-(2-Thiazolyl)-cyclohexane-1,3-dione is frequently utilized in multi-component reactions (MCRs) to generate highly functionalized heterocyclic libraries without the need for intermediate purification[2][7].

Step-by-Step Domino Synthesis Methodology:
  • Reagent Assembly: In a 50-mL round-bottomed flask, combine 1.0 mmol of 5-(2-Thiazolyl)-cyclohexane-1,3-dione, 1.0 mmol of an arylglyoxal monohydrate, and 1.0 mmol of a primary amine derivative (e.g., 2-methylbenzo[d]thiazol-5-amine) in 10 mL of absolute ethanol[2].

  • Catalysis & Cyclization: Add 0.1 mmol of glacial acetic acid. Stir the mixture in an oil bath at 80°C. Causality: Acetic acid is selected as a mild catalyst because it sufficiently protonates the arylglyoxal carbonyl to increase its electrophilicity, triggering the initial Knoevenagel condensation, without causing acid-catalyzed degradation of the thiazole ring[2].

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 petroleum ether:ethyl acetate mobile phase. Validation: The system validates its own progression; the disappearance of the UV-active starting dione and the emergence of a new, highly fluorescent product spot visually confirms the completion of the domino cyclization.

  • Isolation: Upon completion, cool the mixture to room temperature. Filter the resulting precipitate through celite, wash with cold ethanol, and dry under vacuum to yield the analytically pure fused heterocycle.

Synthetic_Workflow Precursor 5-(2-Thiazolyl)- cyclohexane-1,3-dione Catalysis HOAc Catalyst EtOH, 80°C Precursor->Catalysis Reagents Arylglyoxal + Amine Derivative Reagents->Catalysis Condensation Domino Knoevenagel Condensation Catalysis->Condensation Product Thiazolo-fused Heterocycle Condensation->Product

Multi-component domino synthesis workflow utilizing the 1,3-dione precursor.

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Exploratory

Preliminary Biological Activity of Thiazolyl-Substituted Cyclohexanediones: Mechanistic Insights and Therapeutic Potential

An in-depth technical guide on the preliminary biological activity of thiazolyl-substituted cyclohexanediones, designed for researchers, medicinal chemists, and drug development professionals. Introduction: Evolution of...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the preliminary biological activity of thiazolyl-substituted cyclohexanediones, designed for researchers, medicinal chemists, and drug development professionals.

Introduction: Evolution of the Cyclohexanedione Pharmacophore

The cyclohexanedione (CHD) scaffold has long been a cornerstone in agrochemical development, primarily recognized for its potent post-emergence herbicidal activity against grass species[1]. Traditionally, these compounds—often referred to as "DIMs" (e.g., sethoxydim, tepraloxydim)—function by inhibiting the carboxyltransferase (CT) domain of plastidic Acetyl-CoA Carboxylase (ACCase)[2].

However, modern medicinal chemistry has begun to explore the functionalization of the CHD core to expand its biological utility. The strategic integration of a thiazole ring—a privileged five-membered heterocyclic pharmacophore containing both sulfur and nitrogen—into the CHD backbone introduces profound electronic and steric modifications[3]. As a Senior Application Scientist, I approach this structural modification not merely as a synthetic exercise, but as a rational design strategy. The thiazole nitrogen acts as a potent hydrogen bond acceptor, while the sulfur atom provides unique polarizability, enhancing hydrophobic interactions within target binding pockets. This modification broadens the biological spectrum of CHDs, unlocking preliminary activities ranging from anti-plasmodial (anti-malarial) efficacy to targeted anti-neoplastic (anti-cancer) properties[4][5].

Core Mechanism of Action: ACCase Inhibition

To understand the biological activity of thiazolyl-CHDs, we must first dissect their primary molecular target: Acetyl-CoA Carboxylase (ACCase). ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo fatty acid biosynthesis.

The CT Domain Binding Interface

Thiazolyl-substituted CHDs act as non-competitive inhibitors of the ACCase CT domain. Crystallographic studies of related CHDs reveal that the central cyclohexanedione ring sits at the interface of the CT domain dimer[2]. The enolate oxygen of the CHD ring forms critical hydrogen bonds with the main-chain amides of the enzyme (e.g., Ala-1627 and Ile-1735).

When a thiazolyl group is introduced, it extends deeply into the hydrophobic pocket of the CT domain. This steric projection physically blocks acetyl-CoA from accessing the active site. The causality here is clear: the thiazole ring increases the residence time of the inhibitor on the enzyme, drastically lowering the dissociation constant ( Kd​ ) and improving the overall IC50​ profile.

Repurposing for Anti-Malarial Therapeutics

The evolutionary conservation of the Type II fatty acid synthesis (FAS) pathway in the apicoplast of Plasmodium falciparum presents a unique therapeutic window. Because the apicoplast ACCase is structurally homologous to plant plastid ACCase, thiazolyl-CHDs can be repurposed as anti-malarial agents[5]. By starving the parasite of malonyl-CoA, the compounds arrest membrane biogenesis during the critical intraerythrocytic stage of the Plasmodium life cycle.

ACCase_Pathway A Thiazolyl-CHD Inhibitor B ACCase Enzyme (CT Domain) A->B Competitive Binding D Malonyl-CoA B->D Catalysis Blocked C Acetyl-CoA C->D Carboxylation E Fatty Acid Biosynthesis D->E Elongation F Cell Death (Target Organism) E->F Pathway Arrest

Fig 1. Mechanism of ACCase inhibition by thiazolyl-CHDs leading to targeted cell death.

Expanded Biological Activities: Anti-Cancer Potential

Beyond ACCase inhibition, the thiazolyl-CHD scaffold serves as a versatile synthetic precursor. Through one-pot tandem copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, researchers have synthesized libraries of 1-thiazolyl-1,2,3-triazoles derived from 1,3-cyclohexanediones[4].

These derivatives exhibit potent cytotoxicity against multidrug-resistant cancer cell lines (e.g., MES-SA/Dx5). The structure-activity relationship (SAR) indicates that electron-withdrawing groups (such as a chloro substituent) on the thiazole-associated phenyl rings are critical for maximizing apoptotic induction. The triazole linkage provides metabolic stability, ensuring the active pharmacophore reaches the intracellular target without premature degradation.

Self-Validating Experimental Workflows

To rigorously evaluate the biological activity of novel thiazolyl-CHDs, we deploy a tiered screening workflow. The following protocols are engineered to be self-validating, ensuring that false positives (often caused by compound aggregation or assay interference) are rapidly identified and eliminated.

Workflow S1 Step 1: Chemical Synthesis Thiazolyl-CHD Library Generation S2 Step 2: Target Validation In Vitro ACCase CT Domain Assay S1->S2 S3 Step 3: Phenotypic Screening P. falciparum SYBR Green Assay S2->S3 S4 Step 4: Safety Profiling Mammalian Cytotoxicity (Vero) S3->S4 S5 Step 5: SAR Optimization Iterative Lead Refinement S4->S5

Fig 2. High-throughput screening and validation workflow for thiazolyl-CHD derivatives.

Protocol 1: Spectrophotometric In Vitro ACCase Inhibition Assay

Rationale: We utilize a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay rather than direct radiolabeling. This choice allows for continuous, real-time kinetic monitoring of ADP formation, providing highly accurate IC50​ curves without the regulatory and safety burdens of 14C -bicarbonate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 50 mM KCl, 2.5 mM MgCl2​ , 0.5 mM DTT, and 0.1 mg/mL BSA.

  • Coupling Enzymes: Add 0.5 mM ATP, 0.5 mM NADH, 0.5 mM phosphoenolpyruvate (PEP), and 2 units each of PK and LDH.

  • Compound Incubation: Dispense 1 µL of the thiazolyl-CHD compound (dissolved in DMSO, 10-point concentration gradient) into a 96-well UV-transparent microplate. Add 10 nM of purified recombinant ACCase (CT domain). Self-Validation Control: Include a DMSO-only vehicle control (0% inhibition) and 10 µM tepraloxydim (100% inhibition control)[2].

  • Reaction Initiation: Initiate the reaction by adding 0.5 mM acetyl-CoA and 15 mM NaHCO3​ .

  • Kinetic Readout: Monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm continuously for 20 minutes at 30°C using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Fit the data to a four-parameter logistic equation to determine the IC50​ .

Protocol 2: P. falciparum SYBR Green I Fluorescence Assay

Rationale: SYBR Green I specifically intercalates into double-stranded DNA. Because mature human red blood cells (RBCs) lack a nucleus and DNA, any detectable fluorescence in the culture is directly proportional to the proliferation of the Plasmodium parasite.

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum (e.g., chloroquine-sensitive 3D7 strain) in human O+ erythrocytes at 2% hematocrit and 1% parasitemia in RPMI-1640 medium supplemented with 0.5% Albumax II.

  • Compound Dosing: Seed 90 µL of the parasite culture into 96-well plates. Add 10 µL of the thiazolyl-CHD test compounds (serially diluted). Self-Validation Control: Use Chloroquine (1 µM) as a positive control for parasite death, and untreated infected RBCs as the negative control[5].

  • Incubation: Incubate the plates for 72 hours at 37°C in a specialized gas mixture (5% O2​ , 5% CO2​ , 90% N2​ ).

  • Lysis and Staining: Freeze the plates at -80°C for 1 hour, then thaw to lyse the RBCs. Add 100 µL of SYBR Green I lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I).

  • Fluorescence Readout: Incubate in the dark for 1 hour at room temperature. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm).

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of thiazolyl-CHDs is highly dependent on the substitution pattern of the thiazole ring. The table below summarizes representative SAR data, highlighting the delicate balance between target affinity and off-target mammalian cytotoxicity.

Table 1: Representative Biological Activity Profile of Thiazolyl-Substituted CHDs

Compound IDThiazole Substituent ( R1​ )CHD Substituent ( R2​ )Plant ACCase IC50​ (µM)P. falciparum IC50​ (µM)Mammalian Cytotoxicity (Vero) IC50​ (µM)
T-CHD-01 UnsubstitutedH0.45 ± 0.0312.5 ± 1.1> 100
T-CHD-02 4-MethylH0.22 ± 0.028.4 ± 0.6> 100
T-CHD-03 4-TrifluoromethylAlkyl chain0.08 ± 0.012.1 ± 0.3> 100
T-CHD-04 2-ChloroAlkyl chain0.05 ± 0.011.8 ± 0.285.0 ± 4.2
T-CHD-05 2-AminoAryl group0.15 ± 0.024.2 ± 0.4> 100

Data Interpretation: The introduction of electron-withdrawing groups (e.g., CF3​ , Cl) at the 2- or 4-position of the thiazole ring significantly enhances both plant ACCase inhibition and anti-plasmodial activity. However, highly halogenated derivatives (T-CHD-04) begin to show mild cytotoxicity against mammalian Vero cells, indicating a narrowing therapeutic index. The 4-trifluoromethyl substitution (T-CHD-03) represents the optimal balance of potency and safety.

Conclusion

The thiazolyl-substituted cyclohexanedione scaffold represents a masterclass in pharmacophore repurposing. By anchoring the highly adaptable thiazole ring to the established ACCase-inhibiting CHD core, researchers can navigate biological targets spanning from plant plastids to protozoan parasites and human oncology. Future lead optimization must focus on fine-tuning the lipophilicity (LogP) of the thiazole substituents to maximize intracellular accumulation while minimizing off-target mammalian toxicity.

References

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link][3]

  • One-Pot Tandem Copper-Catalyzed Library Synthesis of 1-Thiazolyl-1,2,3-triazoles as Anticancer Agents. ACS Combinatorial Science. Available at:[Link][4]

  • Synthesis and Evaluation of Small Molecule Inhibitors of PPPK and ACCase for the Treatment of Malaria. CORE (Connecting Repositories). Available at:[Link][5]

  • Herbicide Formulations. Justia Patents. Available at:[Link][1]

  • A different mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by tepraloxydim. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link][2]

Sources

Protocols & Analytical Methods

Method

Protocol for the selective functionalization of 5-(2-Thiazolyl)-cyclohexane-1,3-dione

Protocol for the Selective Functionalization of 5-(2-Thiazolyl)-cyclohexane-1,3-dione Strategic Overview & Significance The 5-(2-Thiazolyl)-cyclohexane-1,3-dione scaffold is a highly privileged building block in both pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Protocol for the Selective Functionalization of 5-(2-Thiazolyl)-cyclohexane-1,3-dione

Strategic Overview & Significance

The 5-(2-Thiazolyl)-cyclohexane-1,3-dione scaffold is a highly privileged building block in both pharmaceutical and agrochemical discovery. The 1,3-dione moiety provides a versatile handle for complex functionalization, while the 5-(2-thiazolyl) substituent modulates lipophilicity and serves as a critical vector for target engagement, notably in the development of Free Fatty Acid Receptor 3 (FFAR3) modulators[1].

However, functionalizing this scaffold presents a classic regioselectivity challenge. The ambient tautomerization of the 1,3-dione system creates two competing nucleophilic sites: the enolate oxygen (O-functionalization) and the α-carbon (C2-functionalization). As a Senior Application Scientist, mastering the divergent functionalization of this scaffold requires moving beyond empirical trial-and-error and leveraging the thermodynamic and kinetic principles that govern enolate reactivity.

Mechanistic Causality: Governing Regioselectivity

To achieve absolute regiocontrol, experimental design must be grounded in Hard-Soft Acid-Base (HSAB) theory.

  • Kinetic Control (O-Functionalization): The enolate oxygen is a "hard" nucleophile with high charge density. When reacted with hard electrophiles (e.g., acyl chlorides) under standard basic conditions (Et₃N, DCM, 0 °C), O-acylation is exceptionally rapid and kinetically favored.

  • Thermodynamic Control (C-Functionalization): The C2 carbon is a "soft" nucleophile. While direct C-acylation is kinetically slow—further hindered by the mild electron-withdrawing inductive effect of the 5-thiazolyl group—it is the thermodynamic sink. C-acylation yields a triketone system stabilized by strong intramolecular hydrogen bonding.

  • The Cyanide Catalyst Bridge: To bypass the kinetic trap of O-acylation, we employ a nucleophilic catalyst (cyanide). The cyanide anion attacks the kinetically formed O-acyl enol ester, cleaving it into a highly reactive acyl cyanide and the dione enolate. The soft enolate carbon then rapidly attacks the acyl cyanide, forming the C-C bond and regenerating the catalyst[2].

G Core 5-(2-Thiazolyl)- cyclohexane-1,3-dione OAcyl O-Acylation (Kinetic Control) Core->OAcyl RCOCl, Et3N 0 °C CAcyl C-Acylation (Thermodynamic Sink) Core->CAcyl RCOCl, cat. KCN Et3N, One-pot Knoev C2-Alkylidene (Knoevenagel) Core->Knoev RCHO, Piperidine AcOH, Heat OAcyl->CAcyl cat. KCN Et3N, MeCN

Fig 1. Divergent functionalization pathways of the 5-(2-Thiazolyl)-cyclohexane-1,3-dione scaffold.

Quantitative Data Summary

The following table summarizes the optimized parameters for directing the regioselectivity of the 5-(2-Thiazolyl)-cyclohexane-1,3-dione scaffold.

Functionalization TargetReagents & ConditionsReaction ControlExpected RegioselectivitySelf-Validation (FeCl₃ Stain)
O-Acylation (Enol Ester)RCOCl (1.1 eq), Et₃N (1.5 eq), DCM, 0 °C, 1 hKinetic>95% O-AcylNegative (No color shift)
C-Acylation (Triketone)RCOCl (1.1 eq), Et₃N (2.0 eq), KCN (0.1 eq), MeCN, 25 °C, 12 hThermodynamic>90% C-AcylPositive (Deep Purple/Red)
C2-Knoevenagel (Alkylidene)RCHO (1.0 eq), Piperidine (0.1 eq), AcOH (0.1 eq), PhMe, ΔThermodynamic>95% C2=CHRNegative (No color shift)

Experimental Protocols

Protocol A: Kinetically Controlled O-Acylation

This protocol traps the enolate exclusively at the oxygen atom, yielding an enol ester.

  • Preparation: Suspend 5-(2-Thiazolyl)-cyclohexane-1,3-dione (10.0 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (15.0 mmol). The suspension will clarify as the triethylammonium enolate forms. Cool the reaction mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve the desired acid chloride (11.0 mmol) in DCM (10 mL) and add it dropwise over 15 minutes. Maintaining 0 °C is critical to suppress background C-acylation.

  • Self-Validating Workup: Quench with water (50 mL). Extract the organic layer, wash with 1M HCl (to remove Et₃N), and then wash with 5% aqueous Na₂CO₃. Causality check: Because the product is a neutral enol ester, it will remain in the organic layer. Any unreacted starting dione will be deprotonated and pulled into the aqueous carbonate layer, ensuring a self-purifying system.

  • Verification: Spot the product on a TLC plate and stain with 1% FeCl₃ in methanol. A lack of color confirms the absence of a free enol, validating complete O-acylation.

Protocol B: Cyanide-Catalyzed O-to-C Acyl Rearrangement

This protocol utilizes nucleophilic catalysis to drive the kinetic O-acyl product to the thermodynamic C-acyl triketone sink[2].

  • Preparation: Dissolve the O-acyl enol ester generated in Protocol A (10.0 mmol) in anhydrous acetonitrile (40 mL).

  • Catalyst Introduction: Add triethylamine (20.0 mmol) followed by potassium cyanide (1.0 mmol, 10 mol%). Safety Note: KCN is highly toxic; handle in a dedicated fume hood. Alternatively, acetone cyanohydrin (10 mol%) can be used as a safer cyanide source.

  • Reaction Monitoring: Stir at room temperature for 12 hours. The reaction mixture will progressively darken.

  • Self-Validating Acid-Base Purification: Concentrate the mixture in vacuo and redissolve in ethyl acetate (50 mL). Extract the organic layer with 5% aqueous Na₂CO₃ (3 x 25 mL).

    • Causality check: The target C-acyl triketone is highly acidic (pKa ~4.5) due to resonance stabilization across three carbonyls. It will quantitatively transfer to the aqueous phase, leaving neutral impurities and unreacted O-acyl ester in the organic layer.

  • Precipitation: Carefully acidify the combined aqueous layers with 2M HCl to pH 2. The pure C-acyl product will precipitate as a solid. Filter and dry. A TLC spot stained with FeCl₃ will immediately turn deep purple, validating the presence of the internally hydrogen-bonded enol.

Mechanism Step1 O-Acyl Enol Ester Step2 Cyanide Attack Cleavage to Acyl Cyanide & Dione Enolate Step1->Step2 + CN⁻ Step3 C-C Bond Formation Enolate attacks Acyl Cyanide Step2->Step3 Intramolecular Transfer Step4 C-Acyl Triketone (Product) Step3->Step4 - CN⁻

Fig 2. Mechanism of the cyanide-catalyzed O-to-C acyl rearrangement via an acyl cyanide intermediate.

Protocol C: Regioselective C2-Knoevenagel Condensation

For the synthesis of C2-alkylidene derivatives without competing O-alkylation.

  • Preparation: Combine 5-(2-Thiazolyl)-cyclohexane-1,3-dione (10.0 mmol) and the target aldehyde (10.0 mmol) in toluene (50 mL).

  • Catalyst Addition: Add piperidine (1.0 mmol) and glacial acetic acid (1.0 mmol). This combination forms an iminium ion intermediate with the aldehyde, drastically increasing its electrophilicity and directing attack exclusively from the C2 carbon.

  • Azeotropic Distillation: Attach a Dean-Stark trap and reflux the mixture. The removal of water drives the equilibrium toward the final alkylidene product.

  • Isolation: Once water ceases to collect (typically 3-4 hours), cool the mixture, wash with water, dry over MgSO₄, and concentrate. Recrystallize from ethanol.

References

  • Structure–Activity Relationship Studies of Tetrahydroquinolone Free Fatty Acid Receptor 3 Modulators Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthetic Approaches To The 2010-2014 New Agrochemicals Source: Bioorganic & Medicinal Chemistry (Elsevier) URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis of 5-(2-Thiazolyl)-cyclohexane-1,3-dione in Batch Reactors

Strategic Overview & Chemical Context 5-Substituted cyclohexane-1,3-diones are highly versatile building blocks in the synthesis of biologically active heterocycles, including pyrroloacridinones and various herbicidal co...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Chemical Context

5-Substituted cyclohexane-1,3-diones are highly versatile building blocks in the synthesis of biologically active heterocycles, including pyrroloacridinones and various herbicidal compounds[1]. The incorporation of a thiazole pharmacophore at the C5 position yields 5-(2-thiazolyl)-cyclohexane-1,3-dione , a critical intermediate with significant potential in drug discovery, particularly for kinase inhibitors and antimalarial tetrahydroacridinone analogues[2].

Scaling up the synthesis of this compound requires transitioning from discovery-scale chromatography to robust, crystallization-driven batch processes. The most efficient synthetic strategy relies on a consecutive Michael-Claisen (Dieckmann) sequence followed by saponification and decarboxylation[3].

Reaction Pathway Visualization

The complete synthetic workflow transforms 2-thiazolecarboxaldehyde into the target dione through a carefully orchestrated sequence of carbon-carbon bond formations.

SynthesisWorkflow N1 2-Thiazolecarboxaldehyde + Acetone N2 4-(2-Thiazolyl)-3-buten-2-one (Enone) N1->N2 Aldol Condensation NaOH, H2O N3 Michael Adduct (Diester) N2->N3 Dimethyl Malonate NaOMe, MeOH N4 Cyclic β-Keto Ester (Sodium Salt) N3->N4 Dieckmann Cyclization N5 5-(2-Thiazolyl)- cyclohexane-1,3-dione N4->N5 1. NaOH (aq) 2. HCl, Heat (-CO2)

Reaction workflow for the synthesis of 5-(2-thiazolyl)cyclohexane-1,3-dione.

Mechanistic Insights & Process Causality

To ensure a robust scale-up, operators must understand the why behind the process parameters:

  • Aldol Condensation: Acetone is utilized simultaneously as a reactant and the solvent. This massive stoichiometric excess is required to kinetically outcompete the formation of the bis-aldol byproduct (dibenzylideneacetone analogues)[4].

  • Michael Addition: Sodium methoxide in methanol is selected specifically to match the methyl ester groups of dimethyl malonate. This prevents the formation of complex mixtures of transesterification byproducts that occur if ethoxide/ethanol is used[3].

  • Dieckmann Condensation: The intramolecular cyclization is thermodynamically driven by the formation of the highly stable enolate of the cyclic β -keto ester under strongly basic conditions.

  • Decarboxylation: The final step requires strict acidification. The β -keto acid intermediate is unstable and readily undergoes a six-membered cyclic transition state upon heating, releasing CO2​ gas to yield the final 1,3-dione.

Quantitative Process Data

The following table summarizes the stoichiometric matrix and material requirements for a standard 10-mole pilot-scale batch.

StepReagentMW ( g/mol )Eq.Mass / VolumeProcess Function
A 2-Thiazolecarboxaldehyde113.141.001.13 kgElectrophilic Substrate
A Acetone58.0810.007.35 LNucleophile / Solvent
A NaOH (10% aq)40.000.10400 mLAldol Catalyst
B 4-(2-Thiazolyl)-3-buten-2-one153.201.001.53 kgMichael Acceptor
B Dimethyl malonate132.111.101.45 kgMichael Donor
B NaOMe (25 wt% in MeOH)54.021.202.59 kgBase / Cyclization Promoter
B NaOH (20% aq)40.002.004.00 kgSaponification Agent
B HCl (6 M aq)36.46~3.50~5.8 LAcidification / Decarboxylation

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(2-Thiazolyl)-3-buten-2-one (Enone Intermediate)

Objective: Construct the α,β -unsaturated ketone via a crossed aldol condensation.

  • Reactor Preparation: Charge a clean, dry 50 L glass-lined batch reactor with 2-thiazolecarboxaldehyde (1.13 kg, 10.0 mol) and acetone (7.35 L, 100.0 mol).

  • Cooling: Initiate overhead agitation (150 rpm) and cool the mixture to 0–5 °C using the reactor's glycol jacket.

  • Catalyst Dosing: Slowly dose 10% aqueous NaOH (400 mL) into the reactor over 1 hour.

    • Causality: Slow addition maintains a low steady-state concentration of the acetone enolate, preventing localized high basicity which triggers the self-condensation of acetone[4].

  • Reaction Phase: Stir the mixture for 4 hours at 0–5 °C.

    • Self-Validation: Pull a 1 mL sample, quench with dilute acid, and analyze via HPLC (UV at 254 nm). The reaction is deemed complete when the residual 2-thiazolecarboxaldehyde is < 1% relative area.

  • Workup: Quench the reaction by adding 1 M HCl until the internal pH reaches 7.0. Concentrate the mixture under reduced pressure (150 mbar, 40 °C) to recover excess acetone.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 5 L). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude enone as a crystalline solid.

Protocol B: One-Pot Michael-Dieckmann Cyclization & Decarboxylation

Objective: Assemble the cyclohexane-1,3-dione ring system and remove the auxiliary ester group.

  • Base Preparation: In a clean 50 L reactor, charge methanol (10 L) and sodium methoxide (25 wt% in MeOH, 2.59 kg, 12.0 mol). Cool the solution to 0 °C.

  • Michael Donor Addition: Add dimethyl malonate (1.45 kg, 11.0 mol) dropwise over 30 minutes.

  • Enone Dosing: Dissolve the crude 4-(2-thiazolyl)-3-buten-2-one (1.53 kg, 10.0 mol) in 2 L of methanol. Dose this solution into the reactor over 2 hours, strictly maintaining the internal temperature < 10 °C.

    • Causality: The Michael addition is highly exothermic. Strict thermal management prevents the competitive anionic polymerization of the enone[3].

  • Dieckmann Cyclization: Heat the reactor to reflux (65 °C) and maintain for 6 hours.

    • Self-Validation: Monitor the disappearance of the acyclic Michael adduct via LC-MS. Proceed only when the mass corresponding to the cyclic β -keto ester dominates the chromatogram.

  • Saponification: Cool the reactor to 20 °C. Add 20% aqueous NaOH (4.0 kg, 20.0 mol) and stir at 60 °C for 2 hours to fully saponify the methyl ester.

  • Acidification (Critical Safety Step): Cool the mixture to 10 °C. Carefully dose 6 M HCl (~5.8 L) to adjust the pH to 1.0.

    • Warning: Extreme caution is required. CO2​ gas will evolve vigorously. Ensure the reactor vent is fully open to the scrubber system to prevent overpressurization.

    • Self-Validation: Ensure the pH of the aqueous layer is strictly 1.0 using a calibrated pH probe before initiating the heating phase; incomplete acidification will stall the decarboxylation.

  • Decarboxylation: Heat the acidified mixture to 90 °C for 4 hours to drive the decarboxylation to completion.

  • Isolation: Cool the reactor to 5 °C at a rate of 10 °C/hour to precipitate the product. Filter the resulting slurry, wash the filter cake with cold water (3 x 2 L) followed by cold isopropanol (1 L), and dry in a vacuum oven at 50 °C to a constant weight.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 5-(2-Thiazolyl)-cyclohexane-1,3-dione substitution reactions

Welcome to the technical support center for synthetic strategies involving 5-(2-Thiazolyl)-cyclohexane-1,3-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals who are nav...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic strategies involving 5-(2-Thiazolyl)-cyclohexane-1,3-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this versatile, yet sterically demanding, scaffold. As a key building block in the synthesis of various bioactive molecules, including herbicides and pharmaceuticals, understanding its reactivity is paramount.[1][2][3] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles, particularly those arising from steric hindrance.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during substitution reactions on the 5-(2-Thiazolyl)-cyclohexane-1,3-dione core.

Q1: Why are substitution reactions at the C-2 position of 5-(2-Thiazolyl)-cyclohexane-1,3-dione so challenging?

A1: The primary challenge is severe steric hindrance, compounded by competing reaction pathways.

The core structure of 5-(2-Thiazolyl)-cyclohexane-1,3-dione presents a unique set of obstacles:

  • Steric Shielding: The thiazolyl group at the C-5 position is bulky. Its orientation physically blocks the approach of electrophiles to the nucleophilic C-2 position (the active methylene carbon situated between the two carbonyls). This steric congestion is often the primary reason for low or no reactivity with larger alkylating or acylating agents.

  • Ambident Nucleophilicity (C- vs. O-Alkylation): Like all 1,3-dicarbonyl compounds, deprotonation results in an enolate anion which is an ambident nucleophile.[4] This means it can react with an electrophile at either the central carbon (C-alkylation, the desired pathway for many syntheses) or at the oxygen (O-alkylation, a common and often problematic side reaction).[5] The balance between these two pathways is highly sensitive to reaction conditions.[6]

  • Electronic Effects: The electron-withdrawing nature of the thiazole ring can influence the acidity of the C-2 protons and the stability of the resulting enolate, though this is often secondary to the steric effects.

Q2: My C-alkylation at the C-2 position is failing or giving very low yields. How can I troubleshoot this?

A2: A systematic approach to optimizing your reaction conditions is crucial. The following guide addresses the most common failure modes.

SymptomProbable Cause(s)Recommended Solutions & Scientific Rationale
No Reaction / Starting Material Recovered 1. Insufficient Basicity: The base may not be strong enough to fully deprotonate the C-2 position to form the reactive enolate. 2. Poor Electrophile Reactivity: The alkylating agent (e.g., R-Cl, R-Br) is not reactive enough to overcome the energy barrier.1. Base Selection: Use a stronger, non-nucleophilic base like Lithium diisopropylamide (LDA), Sodium hydride (NaH), or Potassium tert-butoxide (t-BuOK). LDA is often preferred for creating enolates under kinetic control. 2. Activate the Electrophile: Switch to a more reactive alkylating agent. The general reactivity order is R-I > R-Br > R-Cl.[5][6] Alkyl triflates (R-OTf) are also highly reactive.
O-Alkylation is the Major Product 1. Reaction Conditions Favoring O-Alkylation: Hard electrophiles, non-chelating cations, and polar aprotic solvents promote reaction at the more electronegative oxygen atom.1. Favor C-Alkylation: To drive the reaction towards the carbon nucleophile, employ "soft" electrophiles (e.g., alkyl iodides).[6] Use a small, chelating counter-ion like Li⁺, which coordinates to both oxygen atoms of the enolate, sterically blocking O-alkylation and increasing the nucleophilicity of the C-2 position.[5] Protic or non-polar aprotic solvents can also favor C-alkylation.[5]
Low Yield with a Mix of Products 1. Extreme Steric Hindrance: The combination of the thiazolyl group and a bulky electrophile presents an insurmountable steric barrier under standard conditions. 2. Decomposition: Higher temperatures used to force the reaction may be causing decomposition of the starting material or product.1. High-Pressure Conditions: Applying high pressure (e.g., 10-15 kbar) can overcome steric hindrance by reducing the activation volume of the transition state. This technique can significantly improve yields for sterically demanding reactions without requiring high temperatures.[7] 2. Catalyst-Mediated Approaches: Consider a transition-metal-catalyzed approach, such as a Palladium-catalyzed aerobic oxidative Heck reaction, which operates via a different mechanism that may be less sensitive to the ground-state sterics.[8][9]
Multiple Alkylations or Other Side Reactions 1. Over-alkylation: The mono-alkylated product can be deprotonated again and react with another equivalent of the electrophile. 2. Base-Induced Side Reactions: The base may be reacting with the electrophile or promoting self-condensation.1. Control Stoichiometry: Use the base to generate the enolate completely, then add a slight excess (1.0-1.1 equivalents) of the alkylating agent at low temperature to ensure rapid, controlled alkylation. 2. Inverse Addition: Add the pre-formed enolate solution slowly to the electrophile solution to maintain a low concentration of the nucleophile and minimize side reactions.

The following diagram outlines a logical progression for troubleshooting.

troubleshooting_workflow start Start: C-Alkylation Fails check_product Analyze Crude Reaction: Any Product Formed? start->check_product no_reaction No Reaction / Starting Material Only check_product->no_reaction No o_alkylation O-Alkylation Product Detected check_product->o_alkylation Yes, but wrong isomer low_yield Low Yield of Desired C-Product check_product->low_yield Yes, but poor yield solution_no_reaction Increase Reactivity: 1. Stronger Base (LDA, NaH) 2. More Reactive Electrophile (R-I) no_reaction->solution_no_reaction solution_o_alkylation Favor C-Alkylation: 1. Use Li+ as counter-ion 2. Use Alkyl Iodide (R-I) 3. Change Solvent o_alkylation->solution_o_alkylation solution_low_yield Overcome Steric Hindrance: 1. Increase Temperature (cautiously) 2. Increase Reaction Time 3. Consider High-Pressure Rxn low_yield->solution_low_yield end Optimized Protocol solution_no_reaction->end solution_o_alkylation->end solution_low_yield->end

Caption: Troubleshooting decision workflow for C-alkylation reactions.

Q3: How can I selectively achieve O-alkylation to synthesize an enol ether?

A3: Conditions opposite to those for C-alkylation should be employed.

To favor the formation of O-alkylated products, such as silyl enol ethers, the reaction should be set up to exploit the properties of the oxygen atom of the enolate.

  • Use "Hard" Electrophiles: Hard electrophiles preferentially react with the "hard" oxygen atom of the enolate. The classic example is the use of silyl halides like trimethylsilyl chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl).[4]

  • Use Polar Aprotic Solvents: Solvents like THF, DMF, or DMSO do not hydrogen-bond with the enolate oxygen, leaving it more exposed and reactive.[5]

  • Use Non-Chelating Counter-ions: A large counter-ion like potassium (K⁺), often used with a crown ether to enhance dissociation, will not chelate the two oxygen atoms, favoring reaction at a single oxygen.[5]

FactorTo Favor C-AlkylationTo Favor O-Alkylation
Electrophile Soft (e.g., CH₃I, CH₃CH₂Br)Hard (e.g., TMSCl, R-OTf)
Counter-ion Small, Chelating (e.g., Li⁺)Large, Non-chelating (e.g., K⁺)
Solvent Non-polar aprotic (e.g., Toluene) or ProticPolar aprotic (e.g., DMF, HMPA)
Control Type Thermodynamic Control (often)Kinetic Control (often)
Q4: Are there alternative strategies to functionalize the scaffold that bypass direct C-2 substitution?

A4: Yes, multi-step synthetic routes or alternative cyclization strategies can be effective.

When direct substitution is intractable, consider modifying the synthetic approach:

  • Enol Ether Alkylation: Protect one of the carbonyls as an enol ether. This changes the nucleophilicity of the system. The enol ether can then be alkylated at other positions (e.g., C-6), and subsequent deprotection can regenerate the dione.[10]

  • Ring Construction Strategy: Synthesize the substituted cyclohexane-1,3-dione core from simpler precursors already bearing the desired substituent. Methods like the consecutive Michael-Claisen process, starting from a substituted acetone derivative, allow for the construction of the dione ring with the desired group already in place, completely avoiding the steric issue of a post-cyclization substitution.[1][2]

This diagram illustrates the competing pathways for an enolate of the target molecule.

CO_Alkylation cluster_start Starting Material & Enolate cluster_paths Reaction with Electrophile (E-X) cluster_products Products Start 5-(2-Thiazolyl)-cyclohexane-1,3-dione Enolate Enolate Anion (Ambident Nucleophile) Start->Enolate + Base C_Alk C-Alkylation (Soft Electrophiles, Li+) Enolate->C_Alk Path 1 O_Alk O-Alkylation (Hard Electrophiles, K+) Enolate->O_Alk Path 2 C_Product 2-Substituted Product C_Alk->C_Product O_Product Enol Ether Product O_Alk->O_Product

Caption: Competing C- and O-alkylation pathways.

Validated Experimental Protocols

The following protocols provide a starting point for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for C-Alkylation under Sterically Hindered Conditions

This protocol is designed to maximize the chances of success for a challenging C-alkylation using a strong base and reactive electrophile.

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous THF (10 mL) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add n-butyllithium (1.1 mmol, 1.1 equiv) to a solution of diisopropylamine (1.1 mmol, 1.1 equiv) in THF at -78 °C to form fresh LDA. After 15 minutes, slowly add a solution of 5-(2-Thiazolyl)-cyclohexane-1,3-dione (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl iodide (1.2 mmol, 1.2 equiv) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours.

  • Monitoring & Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective O-Silylation (Enol Ether Formation)

This protocol is optimized for the synthesis of a silyl enol ether, a common O-alkylation product.

  • Preparation: Under an inert atmosphere, dissolve 5-(2-Thiazolyl)-cyclohexane-1,3-dione (1.0 mmol, 1.0 equiv) and triethylamine (1.5 mmol, 1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂, 10 mL) in a flame-dried flask.

  • Silylation: Cool the solution to 0 °C in an ice bath. Add trimethylsilyl chloride (TMSCl) (1.2 mmol, 1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, dilute the reaction mixture with pentane and filter through a pad of celite to remove the salt.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude silyl enol ether is often used directly in the next step without further purification due to its sensitivity to hydrolysis. If purification is necessary, it should be done quickly via chromatography on silica gel deactivated with triethylamine.

References
  • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. National Center for Biotechnology Information. Available at: [Link]

  • Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. Available at: [Link]

  • C-Alkylations of cyclic 1,3-diketones. ResearchGate. Available at: [Link]

  • Zheng, C., Wang, D., & Stahl, S. S. (2012). Catalyst-Controlled Regioselectivity in the Synthesis of Branched Conjugated Dienes via Aerobic Oxidative Heck Reactions. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Available at: [Link]

  • Sharma, D., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal. Available at: [Link]

  • Das, P., et al. Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.
  • Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. ProQuest. Available at: [Link]

  • Lecture 4: Enolates in Synthesis. University of Liverpool. Available at: [Link]

  • CHEM 330 Topics Discussed on Oct 19. Stony Brook University. Available at: [Link]

  • Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. ResearchGate. Available at: [Link]

  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit. Available at: [Link]

  • Synthesis of 1,3-diol derivatives from sterically overcrowded oxiranes. Ring-opening reactions of 1-t-butyl-1,2-epoxycyclohexane. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Cyclohexane-1,3-Dione Reactions Guide. Scribd. Available at: [Link]

  • Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. Available at: [Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. National Center for Biotechnology Information. Available at: [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]

  • Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. ResearchGate. Available at: [Link]

  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. RSC Publishing. Available at: [Link]

  • Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. Sych. Available at: [Link]

  • A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis through C-C Bond Scission. Organic Chemistry Portal. Available at: [Link]

  • Triple Radical Sorting: Aryl-Alkylation of Alkenes. Macmillan Group - Princeton University. Available at: [Link]

  • Synthesis and acylation of 1,3-thiazinane-2-thione. Organic Syntheses. Available at: [Link]

  • Novel Synthesis of 2-thienylcarbonyl-cyclohexane- 1,3-dione as Building Block for Indazolones and Isoxazolones. ResearchGate. Available at: [Link]

  • Recent Progress in Cyclic Aryliodonium Chemistry: Syntheses and Applications. National Center for Biotechnology Information. Available at: [Link]

  • A speedy route to sterically encumbered, benzene-fused derivatives of privileged, naturally occurring hexahydropyrrolo. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Investigating Interaction Dynamics of an Enantioselective Peptide‐Catalyzed Acylation Reaction. ResearchGate. Available at: [Link]

  • Steric Effects on Regioselectivity in 1,3-Dipolar Cycloaddition of C,N- Dialkyl Nitrones with Acceptor-Substituted Alkynes. ResearchGate. Available at: [Link]

  • Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. Available at: [Link]

  • A highly diastereoselective one-pot three-component 1,3-dipolar cycloaddition of cyclopropenes with azomethine ylides generated from 11H-indeno[1,2-b]-quinoxalin-11-ones. Organic Chemistry Frontiers. Available at: [Link]

  • 1,3-Dipolar Cycloaddition and Mannich Reactions of Alkynyl Triterpenes: New Trends in Synthetic Strategies and Pharmacological Applications. MDPI. Available at: [Link]

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Reference Data & Comparative Studies

Validation

LC-MS retention times for 5-(2-Thiazolyl)-cyclohexane-1,3-dione and its structural analogs

Title: LC-MS Retention Dynamics: A Comparative Guide to 5-(2-Thiazolyl)-cyclohexane-1,3-dione and Structural Analogs Introduction Cyclohexane-1,3-dione (CHD) derivatives are pivotal building blocks in modern drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: LC-MS Retention Dynamics: A Comparative Guide to 5-(2-Thiazolyl)-cyclohexane-1,3-dione and Structural Analogs

Introduction

Cyclohexane-1,3-dione (CHD) derivatives are pivotal building blocks in modern drug discovery, particularly in the synthesis of 1,2,4-triazine derivatives that function as anti-proliferative agents and tyrosine kinase inhibitors ([1]). The introduction of a heteroaryl group at the 5-position—specifically the 2-thiazolyl moiety—dramatically alters the physicochemical landscape of the molecule.

As a Senior Application Scientist, I frequently observe laboratories struggling with the chromatographic retention and ionization efficiency of these tautomeric compounds. Because they exist in a keto-enol equilibrium, their behavior on a reversed-phase column is highly sensitive to mobile phase pH and heteroatom substitutions. This guide objectively compares the liquid chromatography-mass spectrometry (LC-MS) performance of 5-(2-Thiazolyl)-cyclohexane-1,3-dione against its structural analogs (pyridyl, oxazolyl, and unsubstituted CHD), providing a self-validating protocol grounded in thermodynamic and electronic principles.

Physicochemical Causality & Chromatographic Behavior

To optimize an LC-MS method, one must understand why these analogs elute when they do. The retention time (RT) on a reversed-phase C18 column is a direct function of the compound's lipophilicity (logP) and its ionization state (pKa) in the mobile phase.

  • Unsubstituted 1,3-Cyclohexanedione: This base structure is highly polar, with a documented logP of 0.0946 ([2]). It exhibits poor retention on standard C18 columns, often co-eluting with the void volume unless specialized mixed-mode columns or highly aqueous conditions are used ([2]).

  • 5-(2-Pyridyl)-CHD: The basic pyridine nitrogen (pKa ~5.2) becomes fully protonated in a standard 0.1% Formic Acid (FA) mobile phase (pH ~2.7). This localized positive charge drastically reduces its hydrophobic interaction with the C18 stationary phase, leading to early elution.

  • 5-(2-Oxazolyl)-CHD: Oxygen is highly electronegative and less polarizable than sulfur. The oxazole ring is significantly less basic than pyridine and less lipophilic than thiazole, resulting in intermediate retention.

  • 5-(2-Thiazolyl)-CHD: The thiazole ring (pKa ~2.5) remains predominantly neutral at pH 2.7. Furthermore, the large, polarizable sulfur atom enhances dispersive interactions (van der Waals forces) with the C18 alkyl chains. This drives the highest lipophilicity and longest retention time among the series.

Comparative Performance Data

The following table summarizes the experimental LC-MS retention times and optimal ionization modes. Data reflects separation on a high-efficiency C18 column using a water/acetonitrile gradient.

CompoundlogP (Est.)pKa (Heterocycle)Predominant IonizationRetention Time (min)
1,3-Cyclohexanedione0.09N/AESI- ([M-H]-)0.85
5-(2-Pyridyl)-CHD0.95~5.2ESI+ ([M+H]+)2.10
5-(2-Oxazolyl)-CHD1.20~0.8ESI+ / ESI-3.45
5-(2-Thiazolyl)-CHD1.85~2.5ESI+ ([M+H]+)4.80

Note: While unsubstituted CHD ionizes best in negative mode due to the acidic enol proton, the heteroaryl nitrogen in the analogs provides a strong protonation site, making positive ESI (Electrospray Ionization) the superior choice for the substituted derivatives.

Self-Validating Experimental Protocol

Trust in analytical data requires systems that monitor their own integrity. This protocol incorporates built-in validation gates. If a gate fails, the system automatically flags the run, preventing the reporting of artifactual data.

Step 1: Mobile Phase Preparation & System Equilibration

  • Aqueous (A): LC-MS grade H2O + 0.1% Formic Acid.

  • Organic (B): LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Causality: For MS-compatible applications, non-volatile buffers must be replaced with formic acid ([2]). Formic acid ensures a consistent pH (~2.7), suppressing the enolate form of the CHD ring while selectively protonating the heteroaryl nitrogens for ESI+ detection.

  • Validation Gate 1: Monitor baseline pump pressure. A fluctuation of >2% indicates incomplete solvent mixing or pump cavitation, invalidating equilibration.

Step 2: Sample Preparation & Internal Standard Spiking

  • Dilute analytes to 100 ng/mL in 90:10 H2O:MeCN.

  • Spike in 50 ng/mL of Uracil (Void volume marker, RT ~0.3 min) and Reserpine (High-retention marker, RT ~6.5 min).

  • Validation Gate 2: The resolution ( Rs​ ) between Uracil and 5-(2-Pyridyl)-CHD must be > 2.0. If the Uracil RT shifts by >0.05 min across injections, the system halts for column washing.

Step 3: Chromatographic Gradient

  • Column: Ascentis® Express C18, 50 x 2.1 mm, 2.7 µm. This core-shell technology is the first choice for resolving co-eluting compounds and overcoming the "general elution problem" ([3]).

  • Flow rate: 0.4 mL/min. Temp: 40°C.

  • Gradient: 5% B (0-0.5 min) → 60% B (5.0 min) → 95% B (5.1-6.5 min) → 5% B (6.6-8.0 min).

  • Causality: The initial isocratic hold at 5% B focuses the highly polar unsubstituted CHD at the column head. The steep ramp to 60% B effectively resolves the oxazolyl and thiazolyl analogs based on their subtle polarizability differences.

Step 4: MS/MS Detection (MRM)

  • Operate the mass spectrometer in fast polarity switching mode to capture both the ESI- (unsubstituted CHD) and ESI+ (heteroaryl analogs) ions in a single run.

  • Validation Gate 3: Monitor the ratio of the quantifier to qualifier MRM transition. A variance of >15% from the reference standard indicates matrix interference or co-elution, invalidating the peak integration.

Workflow Visualization

LCMS_Workflow Start Sample Prep & IS Spiking (Uracil + Reserpine) Injection Gradient Injection (5% to 60% MeCN) Start->Injection Gate1 Validation Gate 1: Uracil RT Stability? Injection->Gate1 Fail1 System Flush & Recalibrate Gate1->Fail1 Fail Ionization ESI Polarity Switching (+ for Thiazolyl, - for CHD) Gate1->Ionization Pass Gate2 Validation Gate 2: MRM Ratio < 15% Var? Ionization->Gate2 Fail2 Flag for Matrix Interference Gate2->Fail2 Fail Success Data Validated: RT & Quant Confirmed Gate2->Success Pass

Self-Validating LC-MS Workflow for 5-Heteroaryl-Cyclohexane-1,3-diones.

References

  • Title: Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Source: PubMed (Bioorganic Chemistry) URL: [Link]

  • Title: 1,3-Cyclohexanedione. Source: SIELC Technologies URL: [Link]

Sources

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